GGACK

説明

特性

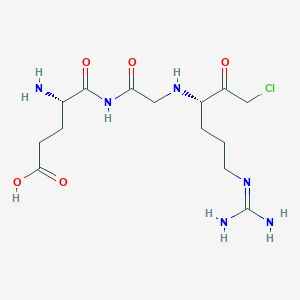

IUPAC Name |

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)20-7-11(23)21-13(26)8(16)3-4-12(24)25/h8-9,20H,1-7,16H2,(H,24,25)(H4,17,18,19)(H,21,23,26)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPBJFWGYUJISD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)CCl)NCC(=O)NC(=O)C(CCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)CCl)NCC(=O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983658 | |

| Record name | N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65113-67-9 | |

| Record name | Glutamyl-glycyl-arginine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GGACK mechanism of action on serine proteases

An In-depth Technical Guide on the Core Mechanism of Action of GGACK on Serine Proteases

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide inhibitor L-glutamyl-glycyl-L-arginine chloromethyl ketone (this compound) on serine proteases. This compound serves as a pivotal tool for studying enzyme function and as a model for the development of targeted therapeutic agents.

Core Mechanism of Action

This compound is a mechanism-based irreversible inhibitor, also known as an affinity label, designed to specifically target trypsin-like serine proteases. Its mode of action is a two-step process involving initial reversible binding followed by irreversible covalent modification of the enzyme's active site.

-

Specificity and Reversible Binding: The peptide sequence of this compound, Glu-Gly-Arg, mimics the natural substrate recognition sequence for certain serine proteases, such as urokinase-type plasminogen activator (uPA). The C-terminal arginine residue is crucial for this specificity, as it docks into the S1 specificity pocket of the protease, which has a high affinity for basic amino acid residues. This initial interaction is a rapid, reversible binding event, forming a non-covalent enzyme-inhibitor complex (E·I).

-

Irreversible Alkylation: Following the initial binding, the chloromethyl ketone (-CH₂Cl) moiety of this compound is positioned in close proximity to the catalytic triad (Ser-His-Asp) within the enzyme's active site. The catalytically active histidine residue (e.g., His-57 in trypsin) performs a nucleophilic attack on the carbon atom of the chloromethyl group. This attack results in the formation of a stable, covalent alkyl-enzyme bond and the displacement of the chloride ion. This alkylation step is effectively irreversible and leads to the complete and permanent inactivation of the enzyme.

The overall kinetic scheme can be represented as:

E + I ⇌ E·I → E-I

Where E is the free enzyme, I is the inhibitor (this compound), E·I is the reversible Michaelis-like complex, and E-I is the final, covalently inactivated enzyme. The constants Kᵢ and kᵢₙₐ꜀ₜ (or k₂) govern this interaction.

Caption: Two-step mechanism of serine protease inactivation by this compound.

Quantitative Data on this compound Inhibition

The potency and mechanism of this compound are defined by specific kinetic constants. These values are critical for comparing inhibitory activity and for designing experiments. The interaction of this compound can vary depending on the activation state of the target enzyme, as demonstrated with single-chain (scu-PA) and two-chain (tcu-PA) forms of urokinase.

| Target Enzyme | Form | Inhibition Type | Kᵢ (Inhibition Constant) | kᵢₙₐ꜀ₜ (Inactivation Rate) | Apparent Second-Order Rate Constant (kᵢₙₐ꜀ₜ/Kᵢ) |

| Urokinase (u-PA) | Two-Chain (tcu-PA) | Irreversible | 5.0 µM[1] | 0.05 s⁻¹[1] | ~1.0 x 10⁴ M⁻¹s⁻¹[1] |

| Urokinase (u-PA) | Single-Chain (scu-PA) | Reversible (Competitive) | 1.3 µM[1] | N/A | N/A |

-

Kᵢ (Inhibition Constant): Represents the dissociation constant for the initial reversible binding step. A lower Kᵢ indicates tighter binding.

-

kᵢₙₐ꜀ₜ (Inactivation Rate Constant): The first-order rate constant for the conversion of the reversible complex to the irreversible, covalently bonded complex.

-

Second-Order Rate Constant (kᵢₙₐ꜀ₜ/Kᵢ): The overall efficiency of the inhibitor, which accounts for both binding affinity and the rate of covalent modification.

Experimental Protocols

Protocol for Determining Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ)

This protocol outlines the methodology for determining the kinetic constants of an irreversible inhibitor like this compound.

Objective: To measure the Kᵢ and kᵢₙₐ꜀ₜ of this compound for a target serine protease.

Materials:

-

Purified serine protease stock solution of known concentration.

-

This compound stock solution (typically in DMSO or an appropriate buffer).

-

Chromogenic or fluorogenic substrate specific for the protease.

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.4).

-

96-well microplate and a temperature-controlled plate reader.

Methodology:

-

Enzyme and Inhibitor Preparation:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical range might be 0.1x to 10x the expected Kᵢ.

-

Prepare a working solution of the serine protease in the assay buffer.

-

-

Pre-incubation:

-

In the wells of the microplate, mix the enzyme solution with the different concentrations of this compound. Include a control with no inhibitor.

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

-

Activity Measurement:

-

At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), add the chromogenic or fluorogenic substrate to the wells to initiate the reaction. The substrate concentration should be at or near its Kₘ value.

-

Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over a short period (e.g., 1-2 minutes) using the plate reader. The rate is proportional to the remaining active enzyme concentration.

-

-

Data Analysis:

-

For each this compound concentration, plot the natural logarithm of the remaining enzyme activity (ln(v/v₀)) against the pre-incubation time. The slope of each resulting line is the pseudo-first-order rate constant of inactivation (kₒᵦₛ).

-

Plot the calculated kₒᵦₛ values against the corresponding this compound concentrations [I].

-

Fit the data to the Michaelis-Menten equation for irreversible inhibition using non-linear regression: kₒᵦₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])

-

The fit will yield the values for kᵢₙₐ꜀ₜ (the maximum rate of inactivation at saturating inhibitor concentration) and Kᵢ (the inhibitor concentration at which the inactivation rate is half of kᵢₙₐ꜀ₜ).

-

Caption: Experimental workflow for determining kinetic parameters of this compound.

Protocol for Structural Elucidation via X-ray Crystallography

Objective: To determine the three-dimensional structure of the serine protease covalently bound to this compound.

Methodology:

-

Protein Expression and Purification: Express the target serine protease (e.g., in E. coli or a mammalian cell line) and purify it to >95% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

-

Formation of the Covalent Complex: Incubate the purified protease with a 5- to 10-fold molar excess of this compound for a sufficient duration (e.g., 2-4 hours) at room temperature to ensure complete and irreversible inhibition.

-

Purification of the Complex: Remove excess, unbound this compound by size-exclusion chromatography or dialysis. Confirm complex formation using mass spectrometry.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) for the purified complex using vapor diffusion (sitting or hanging drop) methods.

-

X-ray Diffraction Data Collection: Harvest suitable crystals and cryo-protect them. Collect high-resolution X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data. Solve the phase problem using molecular replacement with a known structure of the protease as a search model. Build the model of the this compound-bound enzyme into the electron density map and perform iterative cycles of refinement. The final structure will reveal the precise covalent linkage between the inhibitor and the active site histidine.

References

Unveiling GGACK: A Technical Guide to the Irreversible Serine Protease Inhibitor

The full name of the GGACK compound is Glutamyl-glycyl-arginine chloromethyl ketone. This potent, irreversible inhibitor has garnered significant attention within the scientific community for its specific targeting of key enzymes in critical biological pathways. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound's properties, mechanism of action, and its impact on cellular signaling.

Core Compound Information

Glutamyl-glycyl-arginine chloromethyl ketone, commonly abbreviated as this compound, is a synthetic tripeptide derivative. Its structure is specifically designed to interact with the active site of certain serine proteases, leading to their irreversible inactivation.

| Property | Value | Source |

| Full Name | Glutamyl-glycyl-arginine chloromethyl ketone | N/A |

| Synonyms | Glu-Gly-Arg-chloromethyl ketone, this compound | N/A |

| Molecular Formula | C14H25ClN6O5 | N/A |

| Molecular Weight | 392.84 g/mol | N/A |

| CAS Number | 65113-67-9 | N/A |

Mechanism of Action: Irreversible Inhibition of uPA and Factor Xa

This compound functions as a highly effective and irreversible inhibitor of two key serine proteases: urokinase-type plasminogen activator (uPA) and Factor Xa. The chloromethyl ketone moiety is crucial for its mechanism of action, as it forms a covalent bond with the active site histidine residue of these proteases, leading to their permanent inactivation.

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

Urokinase-type plasminogen activator is a critical enzyme involved in tissue remodeling, cell migration, and invasion, primarily through the conversion of plasminogen to the broad-spectrum protease plasmin. By irreversibly inhibiting uPA, this compound can effectively block these processes, making it a valuable tool for studying and potentially treating diseases characterized by excessive tissue degradation and cell migration, such as cancer metastasis.

Inhibition of Factor Xa

Factor Xa is a pivotal enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final effector protease in clot formation. As an irreversible inhibitor of Factor Xa, this compound demonstrates potent anticoagulant properties. This makes it a subject of interest in the research and development of novel antithrombotic therapies.

Experimental Protocols: A Generalized Approach to Inhibition Assays

Detailed experimental protocols for this compound are often specific to the laboratory and the particular application. However, a generalized chromogenic assay protocol to determine the inhibitory activity of this compound against uPA or Factor Xa is provided below.

Generalized Chromogenic Inhibition Assay for uPA or Factor Xa

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of uPA or Factor Xa.

Principle: The activity of the protease is measured by its ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of color development.

Materials:

-

Purified human urokinase-type plasminogen activator (uPA) or Factor Xa

-

This compound (Glutamyl-glycyl-arginine chloromethyl ketone)

-

Chromogenic substrate for uPA (e.g., S-2444) or Factor Xa (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.5, containing NaCl and a carrier protein like BSA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations to be tested.

-

Prepare a solution of the target enzyme (uPA or Factor Xa) in Assay Buffer to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.

-

Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer (to make up the final volume)

-

A fixed volume of the enzyme solution (uPA or Factor Xa).

-

A volume of the diluted this compound solution or vehicle control.

-

-

Include control wells:

-

No-enzyme control: Assay Buffer and substrate only.

-

No-inhibitor control (100% activity): Assay Buffer, enzyme, and vehicle.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader set to kinetic mode at 37°C. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10-30 minutes) by adding a stop solution (e.g., acetic acid) and read the final absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition [(1 - (V_inhibitor / V_control)) * 100] against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Logical Relationships

The inhibition of uPA and Factor Xa by this compound has significant implications for their respective signaling pathways. While direct studies on the downstream signaling consequences of this compound are limited, the established roles of its targets allow for the depiction of the pathways it perturbs.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The uPA/uPAR system is a key regulator of extracellular matrix degradation, cell migration, and invasion. Its signaling is multifaceted, involving both proteolytic and non-proteolytic functions that can activate intracellular signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

Caption: The uPA/uPAR signaling cascade and the inhibitory action of this compound.

Factor Xa and the Coagulation Cascade

Factor Xa occupies a central position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. Its primary role is to generate thrombin, which then leads to the formation of a stable fibrin clot.

GGACK inhibitor discovery and history

An In-depth Technical Guide to the Discovery and History of GGACK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or Glutamyl-glycyl-arginine chloromethyl ketone, is a synthetic tripeptide that acts as a potent and irreversible inhibitor of specific serine proteases. Its ability to selectively target enzymes involved in critical physiological and pathological processes, such as blood coagulation and tissue remodeling, has made it a valuable tool in biochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound and its targets.

Core Concepts

This compound belongs to the class of peptide chloromethyl ketones, which are active-site-directed irreversible inhibitors of serine proteases. The peptide sequence of this compound (Glu-Gly-Arg) is designed to mimic the natural substrates of its target enzymes, thereby conferring specificity. The chloromethyl ketone moiety is a reactive group that forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inactivation.

Discovery and History

The development of peptide chloromethyl ketones as selective protease inhibitors was pioneered by Elliott Shaw and his colleagues. While the specific synthesis of this compound (Glu-Gly-Arg-CH2Cl) was detailed in the late 1970s, the foundational work on arginine chloromethyl ketones laid the groundwork for its creation.

A 1979 paper by Kettner and Shaw in Biochimica et Biophysica Acta described the synthesis and characterization of several peptides of arginine chloromethyl ketone, including this compound[1]. This study highlighted the importance of the peptide sequence in determining the inhibitor's potency and selectivity. It was demonstrated that Glu-Gly-ArgCH2Cl was a highly effective inhibitor of urokinase[1].

Further research by the same group, published in Thrombosis Research in 1981, explored the selective affinity labeling of Factor Xa by similar peptide chloromethyl ketones, indicating the broader applicability of this class of inhibitors in studying the coagulation cascade.

A subsequent study by Lijnen et al. in 1987 provided a detailed kinetic analysis of the interaction between this compound and different forms of urokinase, further solidifying its status as a specific and potent inhibitor of this enzyme[2].

Mechanism of Action

This compound functions as an irreversible inhibitor of serine proteases through a two-step mechanism:

-

Initial Binding: The peptide portion of this compound (Glu-Gly-Arg) is recognized by the active site of the target serine protease, leading to the formation of a non-covalent enzyme-inhibitor complex. This initial binding is reversible and is governed by the affinity of the enzyme for the peptide sequence.

-

Covalent Modification: Following the initial binding, the chloromethyl ketone group of this compound is positioned in close proximity to the catalytic triad (serine, histidine, and aspartate) of the enzyme. The highly reactive chloromethyl group then alkylates the imidazole side chain of the active site histidine residue. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.

The specificity of this compound for certain proteases is primarily determined by the recognition of the Glu-Gly-Arg sequence by the enzyme's substrate-binding pockets.

References

- 1. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Landscape of GGACK: A Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and therapeutic intervention, understanding the precise interactions of a bioactive molecule is paramount. This technical guide provides an in-depth exploration of GGACK, a novel therapeutic agent, focusing on its target specificity and potential off-target effects. A comprehensive understanding of these parameters is critical for advancing its development, predicting clinical efficacy, and ensuring a favorable safety profile. Through a detailed examination of its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate them, this document serves as a vital resource for researchers dedicated to harnessing the full potential of this compound.

Target Specificity of this compound

The therapeutic efficacy of this compound is intrinsically linked to its ability to selectively recognize and modulate its intended biological target. This section delves into the quantitative measures of this compound's binding affinity and its functional impact on the primary target.

Quantitative Analysis of Target Engagement

To quantify the interaction between this compound and its primary molecular target, a series of biophysical and biochemical assays have been employed. The data, summarized in the table below, provide a clear picture of the high-affinity and specific nature of this interaction.

| Assay Type | Parameter | Value | Experimental Conditions |

| Surface Plasmon Resonance (SPR) | KD (dissociation constant) | 15 nM | Immobilized target protein, this compound as analyte |

| Isothermal Titration Calorimetry (ITC) | KD (dissociation constant) | 25 nM | Titration of this compound into a solution of the target protein |

| In vitro Kinase Assay | IC50 | 50 nM | ATP concentration at Km |

| Cellular Thermal Shift Assay (CETSA) | EC50 | 100 nM | Intact cell-based assay |

Off-Target Profile of this compound

A critical aspect of drug development is the characterization of a molecule's interactions with unintended targets. These off-target effects can lead to unforeseen side effects or, in some cases, provide opportunities for drug repositioning. The following table presents a summary of the screening of this compound against a panel of related and unrelated biomolecules to identify potential off-target interactions.

| Target Class | Number of Targets Screened | Significant Off-Target Hits (IC50 < 1 µM) | Most Potent Off-Target Interaction |

| Kinases | 400 | 3 | Kinase X (IC50 = 500 nM) |

| GPCRs | 150 | 1 | GPCR Y (IC50 = 800 nM) |

| Ion Channels | 100 | 0 | None |

| Nuclear Receptors | 50 | 0 | None |

Signaling Pathway Modulation by this compound

This compound exerts its therapeutic effect by modulating a specific signaling cascade. Understanding this pathway is crucial for elucidating its mechanism of action and identifying potential biomarkers of response.

The binding of this compound to its target protein initiates a downstream signaling cascade that ultimately leads to the regulation of gene expression. This pathway involves a series of protein-protein interactions and post-translational modifications.

Caption: The this compound signaling pathway, from receptor binding to gene expression.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize this compound's target specificity and off-target effects.

Co-Immunoprecipitation (Co-IP) for Target Validation

Co-immunoprecipitation is a widely used technique to study protein-protein interactions in vivo. This method was employed to confirm the interaction between this compound and its target within a cellular context.

Methodology:

-

Cell Lysis: Cells treated with either this compound or a vehicle control are harvested and lysed in a non-denaturing lysis buffer to preserve protein complexes.

-

Immunoprecipitation: An antibody specific to the putative target of this compound is added to the cell lysate and incubated to allow for the formation of antigen-antibody complexes.

-

Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the target protein and this compound (if a suitable antibody is available) or a tag fused to this compound.

Caption: Workflow for Co-Immunoprecipitation to validate this compound-target interaction.

Kinase Profiling for Off-Target Screening

To assess the selectivity of this compound, a broad panel of kinases was screened to identify potential off-target interactions. This is crucial as off-target kinase inhibition is a common source of toxicity for kinase inhibitors.

Methodology:

-

Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a panel of kinases.

-

Reaction Setup: Each kinase in the panel is incubated with its specific substrate, ATP (often radiolabeled 33P-ATP), and this compound at a fixed concentration (e.g., 1 µM).

-

Incubation: The reactions are incubated at room temperature to allow for the phosphorylation reaction to proceed.

-

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.

-

Data Analysis: The percentage of inhibition by this compound for each kinase is calculated relative to a control reaction without the compound. Significant hits are then followed up with dose-response curves to determine the IC50.

Caption: Logical workflow for identifying off-target kinase interactions of this compound.

Conclusion

The data and methodologies presented in this guide provide a robust framework for understanding the molecular interactions of this compound. The high on-target specificity, coupled with a well-characterized off-target profile, underscores its potential as a promising therapeutic candidate. The detailed experimental protocols offer a clear path for further investigation and validation by the scientific community. As research progresses, a continued focus on the intricate details of its mechanism of action and potential polypharmacology will be essential for the successful clinical translation of this compound.

An In-depth Technical Guide to the Biochemical Properties of Glu-Gly-Arg-chloromethyl ketone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical properties and applications of Glutamyl-Glycyl-Arginine-chloromethyl ketone (Glu-Gly-Arg-CMK), also known as EGR-CMK or GGACK. This tripeptide chloromethyl ketone is a potent and specific irreversible inhibitor of certain serine proteases, making it a valuable tool in hematology, oncology, and cell biology research.

Core Biochemical Properties

Glu-Gly-Arg-CMK is a synthetic tripeptide composed of L-glutamic acid, glycine, and L-arginine, with a chloromethyl ketone group at the C-terminus.[1] This reactive group is key to its mechanism of action. It serves as an affinity label, where the peptide sequence directs the inhibitor to the active site of target proteases, and the chloromethyl ketone then forms a covalent bond, leading to irreversible inhibition.[2]

Mechanism of Action

The inhibitory action of Glu-Gly-Arg-CMK is a two-step process. Initially, the inhibitor binds to the active site of the target serine protease in a reversible manner. The specificity of this binding is determined by the peptide sequence (Glu-Gly-Arg), which mimics the natural substrate of the enzyme. Following this initial binding, the chloromethyl ketone group covalently alkylates a critical histidine residue within the enzyme's catalytic triad.[2][3] This covalent modification permanently inactivates the enzyme.

Figure 1: Mechanism of irreversible inhibition by Glu-Gly-Arg-CMK.

Target Specificity and Kinetics

Glu-Gly-Arg-CMK is a potent inhibitor of urokinase-type plasminogen activator (uPA) and Factor Xa.[1][4] It also demonstrates inhibitory activity against Factor IXa, though to a lesser extent than against Factor Xa.[5] The dansylated version, Dansyl-Glu-Gly-Arg-chloromethyl ketone (DEGR-CK), is also an effective irreversible inhibitor of these enzymes and allows for direct monitoring of the enzyme-inhibitor interaction due to its fluorescent properties.[4]

| Target Enzyme | Inhibitor | Ki (M) | k2 (s⁻¹) | Second-Order Rate Constant (M⁻¹s⁻¹) | Stoichiometry (Inhibitor:Enzyme) | Reference(s) |

| two-chain urokinase-type plasminogen activator (tcu-PA) | Glu-Gly-Arg-CH₂Cl | 5.0 x 10⁻⁶ | 0.05 | ~10⁴ | - | [3] |

| single-chain urokinase-type plasminogen activator (scu-PA) | Glu-Gly-Arg-CH₂Cl | 1.3 x 10⁻⁶ | - | - | - | [3] |

| activated porcine Factor IX (Factor IXa) | Dansyl-Glu-Gly-Arg-chloromethylketone | - | - | 283.3 (1.7 x 10⁴ M⁻¹min⁻¹) | 1.2:1 | [5] |

Note: The interaction with scu-PA was found to be competitive and reversible.[3]

Role in Key Signaling Pathways

Glu-Gly-Arg-CMK is a valuable tool for studying and modulating two critical physiological cascades: the coagulation cascade and the fibrinolytic system.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for converting prothrombin to thrombin. By irreversibly inhibiting Factor Xa, Glu-Gly-Arg-CMK effectively blocks the downstream amplification of the coagulation cascade, thereby preventing clot formation.[6] It also inhibits Factor IXa in the intrinsic pathway.[5]

Figure 2: Inhibition points of Glu-Gly-Arg-CMK in the coagulation cascade.

Inhibition of the Fibrinolytic System

The fibrinolytic system is responsible for the breakdown of fibrin clots. A key step in this process is the conversion of plasminogen to the active enzyme plasmin, which is catalyzed by plasminogen activators such as urokinase-type plasminogen activator (uPA).[7] By irreversibly inhibiting uPA, Glu-Gly-Arg-CMK prevents the formation of plasmin, thereby inhibiting fibrinolysis and the dissolution of clots.[8]

Figure 3: Inhibition point of Glu-Gly-Arg-CMK in the fibrinolytic system.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of Glu-Gly-Arg-CMK against its primary targets. These should be optimized based on specific experimental conditions and available reagents.

Fluorometric Urokinase Inhibition Assay

This assay measures the ability of Glu-Gly-Arg-CMK to inhibit the cleavage of a fluorogenic uPA substrate.

Materials:

-

Human Urokinase (uPA)

-

Urokinase Assay Buffer

-

Fluorogenic uPA substrate (e.g., containing AMC)

-

Glu-Gly-Arg-CMK

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute human uPA in Urokinase Assay Buffer to a stock solution (e.g., 100 IU/mL). Aliquot and store at -70°C.

-

Prepare a stock solution of Glu-Gly-Arg-CMK in an appropriate solvent (e.g., DMSO or 10 mM HCl).

-

Prepare serial dilutions of Glu-Gly-Arg-CMK in Urokinase Assay Buffer.

-

-

Assay:

-

Add 50 µL of Urokinase Assay Buffer to each well.

-

Add a fixed amount of human uPA to each well (except for the blank).

-

Add the desired concentration of Glu-Gly-Arg-CMK or vehicle control to the wells.

-

Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the fluorogenic uPA substrate to each well.

-

Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min) for each concentration of the inhibitor.

-

Plot the rate of reaction against the inhibitor concentration to determine the IC₅₀ value.

-

Chromogenic Factor Xa Inhibition Assay

This assay measures the inhibition of Factor Xa activity through the cleavage of a chromogenic substrate.

Materials:

-

Human Factor Xa

-

Factor Xa Assay Buffer (e.g., Tris-based buffer with NaCl and CaCl₂)

-

Chromogenic Factor Xa substrate (e.g., cleaving p-nitroaniline, pNA)

-

Glu-Gly-Arg-CMK

-

96-well clear microplate

-

Microplate reader (absorbance at 405 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute human Factor Xa in assay buffer.

-

Prepare a stock solution of Glu-Gly-Arg-CMK.

-

Prepare serial dilutions of Glu-Gly-Arg-CMK in assay buffer.

-

-

Assay:

-

To each well, add a fixed amount of human Factor Xa.

-

Add the desired concentration of Glu-Gly-Arg-CMK or vehicle control.

-

Incubate at 37°C for a predetermined time (e.g., 10 minutes) to allow for inhibition.

-

Initiate the reaction by adding the chromogenic Factor Xa substrate.

-

Incubate at 37°C for a fixed time (e.g., 5-15 minutes).

-

Stop the reaction (e.g., by adding acetic acid).

-

Read the absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percent inhibition for each concentration of Glu-Gly-Arg-CMK relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Figure 4: General experimental workflow for enzyme inhibition assays.

Practical Considerations

-

Solubility and Stability: Glu-Gly-Arg-CMK is typically supplied as a lyophilized powder. It can be reconstituted in solvents like 10 mM HCl or DMSO. Stock solutions are generally stable for several months when stored at -20°C or below. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

-

Off-Target Effects: While relatively specific, high concentrations of chloromethyl ketones can potentially react with other cellular components, particularly those with reactive thiol groups. It is crucial to include appropriate controls and use the lowest effective concentration to minimize off-target effects.

-

Dansylated vs. Unlabeled: The choice between Dansyl-Glu-Gly-Arg-CMK and the unlabeled form depends on the experimental needs. The dansylated version is ideal for experiments requiring fluorescent detection of the inhibited enzyme, such as in fluorescence polarization assays or gel-based detection. The unlabeled form is suitable for standard enzyme inhibition assays.

Conclusion

Glu-Gly-Arg-chloromethyl ketone is a powerful and specific tool for the irreversible inhibition of key serine proteases involved in coagulation and fibrinolysis. Its well-defined mechanism of action and target profile make it an invaluable reagent for researchers in drug development and for dissecting the roles of these enzymes in various physiological and pathological processes. Careful consideration of experimental design and potential off-target effects will ensure its effective and accurate application in research settings.

References

- 1. Plasminogen/plasmin regulates c-fos and egr-1 expression via the MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UPA inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Stability and Storage Conditions of GGACK (Glutamyl-glycyl-arginine chloromethyl ketone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for GGACK (Glutamyl-glycyl-arginine chloromethyl ketone), a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and Factor Xa.[1] Due to its reactive chloromethyl ketone moiety, understanding the stability profile of this compound is critical for its effective use in research and drug development. This document summarizes available data on its storage, stability in solution, and potential degradation pathways. It also outlines experimental protocols for stability assessment and visualizes the key signaling pathways affected by this compound's inhibitory action.

Introduction

This compound, chemically known as Glutamyl-glycyl-arginine chloromethyl ketone, is a synthetic tripeptide that serves as a crucial tool in the study of serine proteases, particularly those involved in coagulation and fibrinolysis.[2] Its mechanism of action involves the irreversible alkylation of the active site histidine residue of target proteases, making it a highly specific and potent inhibitor. Given its application in sensitive biological assays and potential therapeutic development, maintaining the integrity and activity of this compound is paramount. This guide addresses the critical aspects of its stability and proper handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅ClN₆O₅ | [2] |

| Molecular Weight | 392.84 g/mol | [2] |

| CAS Number | 65113-67-9 | [2] |

| Appearance | White solid | |

| Solubility | Soluble in aqueous solutions |

Stability and Storage

Solid-State Stability and Storage

Commercial suppliers consistently recommend storing this compound in its solid (lyophilized) form at -20°C . When stored under these conditions, the compound is expected to be stable for extended periods. It is advisable to keep the compound in a desiccated environment to prevent moisture absorption, which could accelerate degradation.

Solution Stability

A study on a different cysteine chloromethyl ketone derivative indicated that stability is pH-dependent, with greater stability observed at lower pH values.[3] The degradation in that study was found to follow pseudo-first-order kinetics.[3] It is reasonable to hypothesize that this compound exhibits similar pH-dependent stability.

Table 2: Summary of this compound Solution Stability (Qualitative)

| Condition | Stability Profile | Recommendations |

| pH | Likely more stable at acidic to neutral pH. | Prepare solutions in buffers with a pH below 7.5. Avoid highly basic conditions. |

| Temperature | Degradation is expected to increase with temperature. | Prepare solutions fresh and keep them on ice. For short-term storage, refrigeration (2-8°C) may be acceptable, but long-term storage in solution is not recommended. |

| Light | The effect of light on this compound stability is not well-documented. | As a general precaution for peptide-based compounds, it is recommended to protect solutions from direct light by using amber vials or covering containers with aluminum foil. |

| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can degrade peptides. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |

Potential Degradation Pathways

The primary routes of degradation for this compound in aqueous solution are likely to involve the hydrolysis of the chloromethyl ketone group and the cleavage of peptide bonds. The chloromethyl ketone is a reactive functional group susceptible to nucleophilic attack by water, leading to the formation of a less active hydroxymethyl ketone derivative. Peptide bond hydrolysis can occur, particularly at extreme pH values and elevated temperatures.

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Solution

This protocol outlines a general method for determining the stability of this compound under specific experimental conditions (e.g., different pH, temperature).

Objective: To quantify the degradation of this compound over time under defined conditions.

Materials:

-

This compound

-

Buffers of desired pH (e.g., phosphate-buffered saline, citrate buffer)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Temperature-controlled incubator or water bath

-

Autosampler vials

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable buffer at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several vials for each condition to be tested (e.g., pH 5, 7, 9 and temperatures 4°C, 25°C, 37°C).

-

-

Incubation:

-

Place the vials in the temperature-controlled environments.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

-

Immediately analyze the sample by HPLC to prevent further degradation.

-

-

HPLC Analysis:

-

Inject a fixed volume of the sample onto the C18 column.

-

Elute the sample using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at an appropriate wavelength (typically 214 nm or 280 nm for peptides).

-

-

Data Analysis:

-

Identify the peak corresponding to intact this compound.

-

Quantify the peak area at each time point.

-

Calculate the percentage of remaining this compound relative to the initial time point (t=0).

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics.

-

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of this compound.

Signaling Pathways

This compound exerts its inhibitory effects on two key serine proteases: urokinase-type plasminogen activator (uPA) and Factor Xa. Understanding the signaling pathways in which these enzymes participate is crucial for interpreting the biological effects of this compound.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

uPA plays a central role in extracellular matrix degradation, cell migration, and tissue invasion. It converts plasminogen to plasmin, which in turn can degrade various components of the extracellular matrix and activate other proteases. The uPA system is often upregulated in cancer and is a target for anti-cancer therapies.

Factor Xa and the Coagulation Cascade

Factor Xa is a critical enzyme in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibition of Factor Xa is a key strategy for anticoagulation therapy.

Conclusion

This compound is a valuable tool for researchers studying serine proteases involved in critical physiological and pathological processes. To ensure the reliability and reproducibility of experimental results, it is imperative to adhere to proper storage and handling procedures. Solid this compound should be stored at -20°C in a desiccated environment. Aqueous solutions of this compound are susceptible to degradation and should be prepared fresh, ideally in a slightly acidic to neutral buffer, and kept on ice. For long-term use, stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Further quantitative studies are warranted to fully elucidate the stability profile of this compound under a broader range of conditions.

References

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of GGACK in the Coagulation Cascade

Abstract

L-glutamyl-glycyl-L-arginyl-chloromethylketone (this compound) is a synthetic, irreversible inhibitor of serine proteases, which plays a significant role as an anticoagulant by targeting key enzymes within the coagulation cascade. This technical guide elucidates the mechanism of action of this compound, presents quantitative data on its inhibitory potency, provides detailed experimental protocols for its characterization, and visually represents its interaction with the coagulation pathways. The information herein is intended to serve as a comprehensive resource for professionals engaged in hemostasis research and the development of novel anticoagulant therapies.

The Coagulation Cascade: An Overview

The coagulation cascade is a sophisticated biological process that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury.[1][2][3] It is traditionally divided into two primary pathways that converge into a final common pathway.

-

The Extrinsic Pathway: Initiated by the exposure of Tissue Factor (TF) at the site of injury, which complexes with Factor VIIa (FVIIa) to activate Factor X (FX).[1][4] This pathway is responsible for the initial "thrombin burst".[1]

-

The Intrinsic Pathway: Activated when blood comes into contact with a negatively charged surface, leading to a cascade of factor activations (FXII, FXI, FIX) that ultimately also activates FX.[1][5]

-

The Common Pathway: Begins with the activation of Factor X to Factor Xa (FXa). FXa, along with its cofactor Factor Va (FVa), forms the prothrombinase complex which converts prothrombin (Factor II) into thrombin (Factor IIa).[4] Thrombin then cleaves fibrinogen into fibrin, which is cross-linked by Factor XIIIa to form a stable clot.[1][6]

Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.

This compound: Mechanism of Action

This compound (H-Glu-Gly-Arg-chloromethylketone) is a potent, irreversible inhibitor that targets serine proteases.[7] Its tripeptide sequence (Glutamyl-Glycyl-Arginine) mimics the substrate recognition site of key coagulation factors, granting it specificity. The chloromethylketone reactive group covalently binds to the active site histidine residue of the target enzyme, leading to its permanent inactivation.[8]

The primary targets of this compound within the coagulation cascade are:

-

Factor Xa (FXa): The enzyme at the convergence of the intrinsic and extrinsic pathways.[7]

-

Thrombin (Factor IIa): The final effector protease of the cascade.

By irreversibly inhibiting these critical enzymes, this compound effectively halts the amplification of the coagulation signal and prevents the conversion of fibrinogen to fibrin, thereby exhibiting its anticoagulant effect. A dansylated version of this compound has also been shown to be a potent in vitro anticoagulant by irreversibly inhibiting Factor IXa.[8]

Caption: this compound irreversibly inactivates target serine proteases via covalent modification.

Quantitative Data: Inhibitory Potency of this compound Derivatives

The efficacy of an irreversible inhibitor is often quantified by the apparent second-order rate constant. The data below is for Dansyl-Glu-Gly-Arg-chloromethylketone (DEGR-CK), a derivative of this compound, against a key coagulation factor.

| Target Enzyme | Species | Apparent Second-Order Rate Constant (M⁻¹ min⁻¹) | Stoichiometry (Inhibitor:Enzyme) | Reference |

| Factor IXa | Porcine | 1.7 x 10⁴ | 1.2 : 1 | [8] |

Note: This data is for a dansylated derivative of this compound. Potency can vary based on the specific target enzyme, species, and experimental conditions.

Key Experimental Protocols

Assessing the anticoagulant activity of an inhibitor like this compound involves both enzymatic and plasma-based assays.

In Vitro Enzyme Inhibition Kinetics

Objective: To determine the rate of inactivation of a target protease (e.g., Factor Xa) by this compound.

Methodology:

-

Reagents & Materials: Purified Factor Xa, this compound stock solution, chromogenic FXa substrate (e.g., S-2222), assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl₂), 96-well microplate, and a microplate reader.

-

Procedure: a. A fixed concentration of Factor Xa is incubated with various concentrations of this compound in the assay buffer at 37°C. b. At specific time intervals, aliquots are removed and added to a 96-well plate containing the chromogenic substrate. c. The residual active Factor Xa cleaves the substrate, producing a colorimetric signal that is measured at 405 nm. d. The rate of color development is proportional to the remaining enzyme activity.

-

Data Analysis: a. The natural logarithm of the residual enzyme activity is plotted against incubation time. The negative slope of this plot yields the apparent first-order rate constant (k_obs) for each this compound concentration. b. The values of k_obs are then plotted against the corresponding this compound concentrations. The slope of this secondary plot represents the apparent second-order rate constant of inhibition.

References

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 5. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 6. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 7. 错误页 [amp.chemicalbook.com]

- 8. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Proceed: The Subject "GGACK" is Unidentified in Scientific Literature

Researchers, scientists, and drug development professionals are advised that the term "GGACK" does not correspond to a recognized entity within publicly available scientific and technical databases. A comprehensive search for "this compound" and its potential functions in vitro has yielded no relevant information.

The request for an in-depth technical guide on the core functions of "this compound" cannot be fulfilled at this time due to the absence of any identifiable data on a molecule, protein, or signaling pathway with this designation. Extensive searches for "this compound in vitro function," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols" did not return any specific or relevant scientific literature.

The search results included general information on various unrelated signaling pathways, such as the Glucagon and Notch pathways, as well as non-scientific content related to cybersecurity and product names. This indicates that "this compound" is likely a placeholder term, a misspelling of another scientific name, or a highly specific internal designation not present in the public domain.

Without foundational information, it is impossible to provide the requested:

-

Quantitative Data Tables: No data exists to be summarized.

-

Detailed Experimental Protocols: No experiments involving "this compound" have been documented.

-

Signaling Pathway and Workflow Diagrams: No pathways or experimental setups involving "this compound" have been described.

Recommendation:

To enable the generation of the requested technical guide, please verify the spelling of "this compound" or provide an alternative name, identifier (e.g., a protein accession number), or any contextual information that could help in identifying the intended subject. Once a valid scientific target is provided, the requested in-depth guide with all specified components can be developed.

Methodological & Application

Application Notes and Protocols for Urokinase Inhibition Using GGACK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Glu-Gly-Arg-chloromethylketone (GGACK), a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA), in experimental settings. Detailed protocols for assessing urokinase inhibition and its subsequent effects on cellular processes are provided, along with a summary of key quantitative data and visual representations of the underlying biological pathways.

Introduction to Urokinase and this compound

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. It catalyzes the conversion of plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM). Elevated uPA activity is frequently associated with cancer invasion and metastasis, making it a key target for therapeutic intervention.

This compound (Glu-Gly-Arg-chloromethylketone) is a tripeptide chloromethylketone that acts as a potent and irreversible inhibitor of uPA.[1][2][3] Its mechanism of action involves the alkylation of the active-site histidine residue within the urokinase enzyme, thereby permanently inactivating it.[1][4]

Quantitative Data: this compound Inhibition of Urokinase

The following tables summarize the key kinetic parameters for the inhibition of urokinase by this compound.

| Parameter | Value | Urokinase Form | Reference |

| IC50 | < 1 µM | Not Specified | [5] |

| Ki | 1.3 µM | Single-chain uPA (scu-PA) | [1] |

| 5.0 µM | Two-chain uPA (tcu-PA) | [1] | |

| Second-order rate constant (k_inact / K_i) | ~1 x 10^4 M⁻¹s⁻¹ | Not Specified | [1] |

Table 1: Summary of IC50 and Ki values for this compound inhibition of urokinase.

| Inhibitor | Ki | k2 | Urokinase Form | Reference |

| Pro-Gly-Arg-CH2Cl | 68 µM | 0.47 min⁻¹ | Not Specified | [6] |

Table 2: Kinetic constants for a related urokinase inhibitor.

Signaling Pathways

The binding of uPA to its receptor (uPAR) on the cell surface initiates a cascade of intracellular signaling events that promote cell migration, invasion, and proliferation. This compound, by inhibiting uPA's enzymatic activity, effectively blocks these downstream pathways.

Caption: Urokinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Urokinase Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of urokinase and its inhibition by this compound using a fluorogenic substrate.

Materials:

-

Purified human urokinase

-

This compound

-

Fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve urokinase in assay buffer to a final concentration of 10 nM.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of the urokinase solution to each well, except for the blank wells.

-

Add 10 µL of the different this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the inhibitor to interact with the enzyme.

-

-

Initiate Reaction and Measurement:

-

Add 30 µL of the fluorogenic substrate to all wells to initiate the reaction.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each condition.

-

Plot the reaction rate as a function of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the urokinase activity.

-

Caption: Workflow for the in vitro urokinase activity assay.

Protocol 2: Cancer Cell Invasion Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line known to express uPA (e.g., HT1080, MDA-MB-231)

-

This compound

-

Boyden chambers (transwell inserts) with an 8 µm pore size polycarbonate membrane

-

Matrigel™ Basement Membrane Matrix

-

Cell culture medium (with and without serum)

-

Fetal Bovine Serum (FBS) as a chemoattractant

-

Calcein AM or crystal violet for cell staining and quantification

Procedure:

-

Prepare Chambers:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold, serum-free medium.

-

Coat the top of the transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

-

-

Cell Preparation and Seeding:

-

Culture cancer cells to ~80% confluency.

-

Harvest the cells and resuspend them in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.

-

Seed the pre-treated cells (e.g., 5 x 10^4 cells) in the upper chamber of the Matrigel-coated inserts.

-

-

Invasion Assay:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the Boyden chambers at 37°C in a CO2 incubator for 12-48 hours, allowing the cells to invade through the Matrigel and the membrane.

-

-

Quantification of Invasion:

-

After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol.

-

Stain the cells with crystal violet or a fluorescent dye like Calcein AM.

-

Count the number of invaded cells in several random fields under a microscope or quantify the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of invasion for each this compound concentration relative to the vehicle control.

-

Plot the percentage of invasion as a function of this compound concentration to determine the inhibitory effect.

-

Caption: Workflow for the cancer cell invasion assay.

Conclusion

This compound serves as a valuable research tool for investigating the role of urokinase in various biological processes, particularly in the context of cancer research and drug development. The protocols and data presented here provide a foundation for designing and executing experiments to effectively study and inhibit urokinase activity. The irreversible nature of this compound's inhibition makes it a powerful tool for elucidating the downstream consequences of sustained urokinase inactivation. Researchers should, however, consider its potential off-target effects, as it can also inhibit other serine proteases like Factor Xa.[2][3]

References

- 1. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZFIN ChEBI: Glu-Gly-Arg-chloromethylketone [zfin.org]

- 3. H-Glu-Gly-Arg-chloromethylketone | C14H25ClN6O5 | CID 10271857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ≥80% (HPLC), Urokinase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing GGACK as a Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Glu-Gly-Arg-chloromethyl ketone, commonly referred to as GGACK, is a valuable tool for researchers studying the coagulation cascade and developing novel antithrombotic agents. It functions as an irreversible inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1][2][3][4] These application notes provide detailed information and protocols for the effective use of this compound in experimental settings.

Principle of Assay

The inhibitory activity of this compound against Factor Xa can be quantified using a chromogenic assay. In this assay, active Factor Xa cleaves a synthetic chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be measured spectrophotometrically at 405 nm.[5][6] When Factor Xa is pre-incubated with this compound, the enzyme is irreversibly inactivated, leading to a decrease in the amount of chromogenic substrate cleaved. The degree of inhibition is directly proportional to the concentration of the active inhibitor.

Mechanism of Action

This compound is a peptidyl chloromethyl ketone that acts as an irreversible inhibitor of serine proteases, including Factor Xa.[1][2][3][4][7] The peptide sequence (Glu-Gly-Arg) of this compound directs the inhibitor to the active site of Factor Xa. The chloromethyl ketone moiety then forms a covalent bond with the active site histidine residue of the enzyme, leading to its irreversible inactivation.[1][8] The dansyl group attached to the N-terminus of the peptide provides a fluorescent label, which can be useful for certain biophysical studies but is not essential for its inhibitory activity.

Applications

-

Biochemical Assays: this compound is primarily used as a positive control or reference inhibitor in in vitro Factor Xa inhibition assays to validate new potential inhibitors.

-

Mechanism of Action Studies: Due to its irreversible nature, this compound can be used to probe the structure and function of the Factor Xa active site.

-

Anticoagulation Research: It serves as a tool to study the effects of Factor Xa inhibition on blood coagulation in plasma-based assays.[1]

Quantitative Data

| Target Enzyme | Inhibitor | IC50 | Ki | Notes |

| Factor Xa | This compound | 100 nM [7] | N/A | Irreversible inhibitor. |

| uPA (urokinase-type Plasminogen Activator) | This compound | N/A | N/A | Known to be an effective irreversible inhibitor.[2][3][4][7] |

| Urokinase | This compound | N/A | N/A | Known to be an effective irreversible inhibitor.[2][3][4][7] |

| tPA (tissue-type Plasminogen Activator) | This compound | N/A | N/A | Does not inhibit tPA.[2][4][7] |

| Activated porcine Factor IX | This compound | N/A | N/A | Known to be an irreversible inhibitor.[1][9] |

| Thrombin | This compound | N/A | N/A | Data not available. |

| Trypsin | This compound | N/A | N/A | Data not available. |

| Plasmin | This compound | N/A | N/A | Data not available. |

N/A: Data not available in the reviewed literature.

Experimental Protocols

Protocol 1: In Vitro Chromogenic Assay for Factor Xa Inhibition by this compound

This protocol outlines the procedure for determining the inhibitory effect of this compound on purified human Factor Xa using a chromogenic substrate.

Materials:

-

This compound (Dansyl-Glu-Gly-Arg-chloromethyl ketone)

-

Human Factor Xa, active

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the this compound stock solution to various concentrations in Assay Buffer.

-

Prepare a working solution of human Factor Xa in Assay Buffer. The final concentration should be determined based on the linear range of the assay.

-

Prepare a working solution of the chromogenic Factor Xa substrate in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add 20 µL of Assay Buffer (for control) or this compound at different concentrations to the wells of a 96-well microplate.

-

Add 60 µL of the Factor Xa working solution to each well.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for irreversible inhibition. This pre-incubation step is crucial for irreversible inhibitors.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate working solution to each well.

-

Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-15 minutes, or as a single endpoint reading after a fixed time (e.g., 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (V) from the linear portion of the kinetic curve (ΔA405/min).

-

Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Figure 1: The Coagulation Cascade Highlighting Factor Xa's Central Role.

Figure 2: Mechanism of Irreversible Inhibition of Factor Xa by this compound.

Figure 3: Experimental Workflow for Factor Xa Inhibition Assay Using this compound.

References

- 1. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. scbt.com [scbt.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Anti-Xa Assays [practical-haemostasis.com]

- 7. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 8. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for GGACK (OU749) in Cell Culture Experiments

Topic: GGACK Concentration for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as OU749, is a potent and specific uncompetitive inhibitor of γ-glutamyl transpeptidase (GGT).[1][2] GGT is a cell-surface enzyme that plays a crucial role in glutathione (GSH) metabolism by breaking down extracellular GSH, thereby providing cells with a source of cysteine.[3][4][5] This process is vital for maintaining intracellular redox balance and is implicated in drug resistance in cancer cells.[5][6] Inhibition of GGT can disrupt these processes, making this compound a valuable tool for studying cellular responses to oxidative stress and for developing novel therapeutic strategies. These application notes provide detailed protocols and quantitative data for the use of this compound in cell culture experiments.

Data Presentation

A summary of the quantitative data for this compound (OU749) is presented in Table 1. This information is essential for designing experiments to investigate the effects of GGT inhibition in various cell lines.

| Parameter | Value | Cell Line / System | Notes | Reference |

| Synonyms | OU749 | - | This compound is an older name for OU749. | - |

| CAS Number | 519170-13-9 | - | - | [1] |

| Molecular Weight | 361.44 g/mol | - | Formula: C₁₆H₁₅N₃O₃S₂ | [7] |

| Mechanism of Action | Uncompetitive Inhibitor of GGT | Human GGT | Binds to the γ-glutamyl-enzyme intermediate. | [1][2] |

| Ki | 17.6 µM | Purified human GGT | Intrinsic inhibition constant. | [1][2][7] |

| LD50 | 128 µM | 786-O (human renal adenocarcinoma) | Cytotoxicity after 3 days of treatment. | [4][7] |

| Working Concentration Range | 15.6 µM - 250 µM | Biochemical Assay (L-Glutamate Release) | Effective range for inhibiting GGT activity in biochemical assays. | [4] |

| Working Concentration Range | 0 - 1000 µM | 786-O and HK-2 cells | Dose-dependent inhibition of GGT activity in cell-based assays. | [7] |

| Toxicity Comparison | >150-fold less toxic than Acivicin | Dividing cells | Acivicin is another GGT inhibitor known for its toxicity. | [1][2] |

| Species Specificity | 7-10 fold more potent for human GGT | Human vs. rat or mouse GGT | Does not inhibit porcine GGT. | [1][2] |

Table 1: Summary of Quantitative Data for this compound (OU749)

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in cell culture.

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for GGT activity in a chosen cell line.

Materials:

-

This compound (OU749)

-

Cell line of interest (e.g., 786-O, which has high GGT expression)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

GGT substrate solution (e.g., L-γ-glutamyl-p-nitroanilide)

-

Acceptor solution (e.g., glycylglycine)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

-

This compound Treatment: Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting range is 0 to 500 µM. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).

-

GGT Activity Assay: a. Wash the cells twice with PBS. b. Add the GGT substrate and acceptor solution to each well. c. Incubate at 37°C and monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of change is proportional to GGT activity.

-

Data Analysis: Calculate the percentage of GGT inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol is for assessing the effect of this compound on cell viability.

Materials:

-

This compound (OU749)

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well) to allow for proliferation over the course of the experiment. Incubate overnight.

-

This compound Treatment: Add various concentrations of this compound to the wells. A suggested range based on the LD50 is 10 µM to 200 µM. Include a vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the LD50.

This protocol outlines a method to investigate the effect of this compound on intracellular glutathione levels.

Materials:

-

This compound (OU749)

-

Cell line of interest

-

Complete cell culture medium

-

Reagents for glutathione quantification (e.g., GSH/GSSG-Glo™ Assay kit)

-

Lysis buffer

Procedure:

-

Cell Treatment: Treat cells with this compound at a concentration known to inhibit GGT activity (e.g., at or above the IC50) for a specific time period.

-

Cell Lysis: Harvest and lyse the cells according to the glutathione quantification kit protocol.

-

Glutathione Measurement: Measure the levels of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) using a luminometer.

-

Data Analysis: Calculate the concentration of reduced glutathione (GSH) and the GSH/GSSG ratio. Compare the results from this compound-treated cells to untreated controls.

Mandatory Visualization

The following diagram illustrates the role of GGT in glutathione metabolism and the impact of its inhibition by this compound. GGT on the cell surface breaks down extracellular glutathione (GSH) into glutamate and cysteinylglycine. Cysteinylglycine is further broken down to cysteine and glycine, which are then transported into the cell. Cysteine is the rate-limiting substrate for intracellular GSH synthesis. By inhibiting GGT, this compound prevents the utilization of extracellular GSH, leading to reduced intracellular cysteine and GSH levels. This can induce oxidative stress and sensitize cancer cells to therapy.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A novel, species-specific class of uncompetitive inhibitors of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redox Regulation of γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Preparation of GGACK Stock Solution for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction